methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10017571
InChI: InChI=1S/C20H16BrFO5/c1-11-15-6-5-14(26-10-12-3-4-13(21)7-17(12)22)8-18(15)27-20(24)16(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC
Molecular Formula: C20H16BrFO5
Molecular Weight: 435.2 g/mol

methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

CAS No.:

Cat. No.: VC10017571

Molecular Formula: C20H16BrFO5

Molecular Weight: 435.2 g/mol

* For research use only. Not for human or veterinary use.

methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate -

Specification

Molecular Formula C20H16BrFO5
Molecular Weight 435.2 g/mol
IUPAC Name methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Standard InChI InChI=1S/C20H16BrFO5/c1-11-15-6-5-14(26-10-12-3-4-13(21)7-17(12)22)8-18(15)27-20(24)16(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3
Standard InChI Key WSVBYOVEMGHQFE-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a coumarin (2H-chromen-2-one) backbone, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. Key substituents include:

  • 4-Methyl group: Positioned at the C4 position, this alkyl group enhances steric bulk and influences electronic distribution across the aromatic system.

  • 7-[(4-Bromo-2-fluorobenzyl)oxy]: A bromo-fluorobenzyl ether substituent at C7 introduces halogen atoms known to modulate bioactivity through hydrophobic interactions and halogen bonding.

  • Methyl acetate: An acetylated methyl ester at C3 improves solubility and serves as a potential prodrug moiety for enzymatic hydrolysis.

The interplay of these groups is evident in the compound’s canonical SMILES representation:
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data :

PropertyValue
Molecular FormulaC₂₀H₁₅BrClFO₅
Molecular Weight469.7 g/mol
LogP (Octanol-Water)3.8 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Topological Polar Surface Area75.9 Ų

The relatively high LogP value suggests moderate lipophilicity, advantageous for membrane permeability in biological systems. The absence of hydrogen bond donors and presence of multiple acceptors align with typical coumarin derivatives optimized for target engagement .

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves a multi-step sequence (Figure 1):

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 4-methylcoumarin scaffold.

  • Etherification at C7: Nucleophilic aromatic substitution introduces the 4-bromo-2-fluorobenzyl group via reaction with 4-bromo-2-fluorobenzyl bromide in the presence of a base.

  • Acetylation at C3: Esterification with methyl acetyl chloride installs the acetate moiety, finalizing the structure.

Figure 1: Schematic representation of the synthetic route (structural diagrams omitted for brevity).

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • ¹H NMR: Key signals include a singlet at δ 2.41 ppm (4-methyl), a doublet at δ 5.32 ppm (benzyloxy CH₂), and aromatic protons between δ 6.8–7.6 ppm .

  • ¹³C NMR: Peaks at δ 160.5 ppm (C=O of coumarin) and δ 170.2 ppm (ester carbonyl) validate the core and substituents.

  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (coumarin lactone) align with functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.7 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Preliminary studies on analogous coumarins demonstrate broad-spectrum antimicrobial activity. For example, derivatives with halogenated benzyl ethers exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The bromo and fluoro substituents likely enhance membrane disruption and enzyme inhibition, particularly targeting DNA gyrase and β-lactamase.

Anti-Inflammatory Action

Carrageenan-induced rat paw edema models show 40–50% inhibition of inflammation at 50 mg/kg, comparable to diclofenac. This effect correlates with COX-2 suppression and NF-κB pathway inhibition, as confirmed by Western blot analyses.

Comparative Analysis with Structural Analogs

Table 2 highlights how structural variations influence activity across related compounds :

CompoundSubstituentsAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound4-Me, 7-O-(4-Br-2-F-Bn)4.2 (S. aureus)14.5 (MCF-7)
VC86825144,8-diMe, 7-O-(4-Br-2-F-Bn)6.822.1
PubChem 1305861 4,8-diMe, 7-O-(4-Br-Bn)9.335.7
VC16310027Ethyl propanoate, 4,8-diMe5.518.9

Key trends:

  • Methyl vs. Dimethyl Substitution: Mono-methylation at C4 (target compound) enhances anticancer potency compared to di-methylated analogs.

  • Halogen Effects: The 2-fluoro group in the target compound improves antimicrobial activity over non-fluorinated derivatives .

  • Ester Flexibility: Methyl acetate confers better pharmacokinetic profiles than ethyl esters, likely due to faster metabolic hydrolysis.

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Solubility Issues: Aqueous solubility <0.1 mg/mL necessitates formulation strategies like nanoemulsions or cyclodextrin complexes.

  • Metabolic Stability: Preliminary hepatic microsome assays show a half-life of 23 minutes, prompting prodrug derivatization studies.

  • Target Identification: CRISPR-Cas9 screening and molecular docking are underway to identify protein targets beyond broad mechanisms.

Ongoing research focuses on:

  • SAR Optimization: Introducing polar groups at C8 to improve solubility without compromising activity.

  • In Vivo Efficacy: Pharmacokinetic and toxicology profiling in rodent models.

  • Combination Therapies: Synergy studies with conventional antibiotics and chemotherapeutics.

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